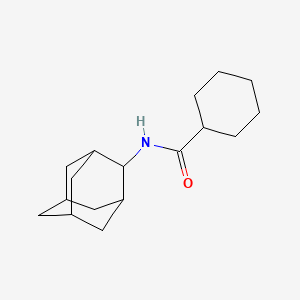
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone, also known as MK-801, is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. It was first synthesized by scientists at Merck & Co. in the 1980s and has since been widely used in scientific research.
Wirkmechanismus
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone binds to the NMDA receptor at a site that is distinct from the glutamate binding site. By binding to this site, this compound prevents the influx of calcium ions into the cell, which ultimately leads to the inhibition of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of long-term potentiation (LTP), which is a key process involved in learning and memory. It has also been shown to induce neuronal cell death in certain circumstances.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor inhibition without the confounding effects of other neurotransmitter systems. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone. One area of interest is the study of the role of NMDA receptors in depression and anxiety disorders. Another potential area of research is the development of new drugs that target the NMDA receptor, with the goal of improving treatment options for neurological disorders. Finally, there is also interest in the use of this compound as a tool for studying the role of the NMDA receptor in the development of addiction.
Synthesemethoden
The synthesis of 1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone involves the reaction of 2-chloroquinoline with 4-methylphenylmagnesium bromide, followed by the addition of ethyl chloroacetate and sodium ethoxide. The resulting intermediate is then treated with thioacetic acid to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-(4-methylphenyl)-2-(2-quinolinylthio)ethanone has been used in a variety of scientific research applications, including the study of NMDA receptors and their role in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been used in the study of pain management and addiction.
Eigenschaften
IUPAC Name |
1-(4-methylphenyl)-2-quinolin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NOS/c1-13-6-8-15(9-7-13)17(20)12-21-18-11-10-14-4-2-3-5-16(14)19-18/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQYUJYUAPUEZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[3-(2-thienyl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5767352.png)

![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)
